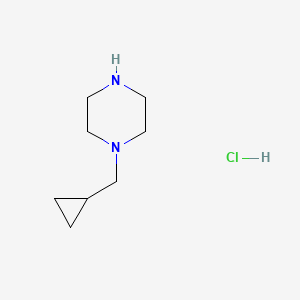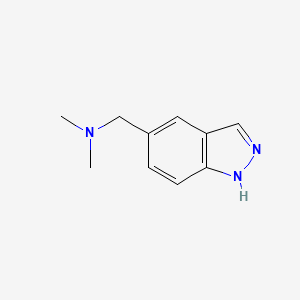![molecular formula C7H8N4O2 B11911223 1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11911223.png)
1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .
Preparation Methods
The synthesis of 1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves the formation of pyrazol-3-one substrates followed by cyclization reactions. One common method includes the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate to form the pyrazolone intermediate. This intermediate then undergoes cyclization with formamide to yield the desired pyrazolo[3,4-d]pyrimidine scaffold . Industrial production methods often employ similar synthetic routes but may utilize different catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves the inhibition of specific protein kinases, such as cyclin-dependent kinase 2 (CDK2). By binding to the active site of these enzymes, the compound prevents their catalytic activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it has been shown to inhibit the phosphorylation of key signaling proteins, further contributing to its anticancer effects .
Comparison with Similar Compounds
1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione can be compared to other pyrazolo[3,4-d]pyrimidine derivatives, such as:
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione: Similar in structure but with a methyl group instead of an ethyl group, this compound also exhibits anticancer activity but may have different pharmacokinetic properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This derivative has an additional triazole ring, which can enhance its binding affinity to certain protein targets.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C7H8N4O2 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
1-ethyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-2-11-5-4(3-8-11)6(12)10-7(13)9-5/h3H,2H2,1H3,(H2,9,10,12,13) |
InChI Key |
PGTPONSEXUBFSF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=N1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Aminothieno[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B11911162.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B11911175.png)
![6-Acetyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11911179.png)
![3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11911182.png)





![2-[2-(2-Pyridinyl)ethyl]pyridine](/img/structure/B11911236.png)
![2-methyl-3H-benzo[e]indole](/img/structure/B11911247.png)
